2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide
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Description
2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Mechanism of Action
Target of action
Triazole compounds, including “2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide”, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Mode of action
The mode of action of triazoles generally involves the formation of a C-N bond between the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen to oxygen of the C=O bond .
Biochemical pathways
Triazoles can affect a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors. They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular effects .
Pharmacokinetics
The ADME properties of triazoles can vary widely depending on their specific structures. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties for various triazole derivatives .
Result of action
The molecular and cellular effects of triazoles can also be quite diverse due to their wide range of targets and modes of action. For example, some triazole derivatives have been found to have cytotoxic activities against tumor cell lines .
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-28-18-9-7-17(8-10-18)25-13-14-26-20(25)23-24-21(26)29-15-19(27)22-12-11-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRBIPJGJOYBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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